molecular formula C23H27N7O6 B14006715 Dimethyl 2-[[4-[(2-imino-1,3-dimethyl-4-oxo-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate CAS No. 65757-04-2

Dimethyl 2-[[4-[(2-imino-1,3-dimethyl-4-oxo-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate

Cat. No.: B14006715
CAS No.: 65757-04-2
M. Wt: 497.5 g/mol
InChI Key: MJLITWIMDHZECC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2-[[4-[(2-imino-1,3-dimethyl-4-oxo-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate is a complex organic compound with a unique structure that includes a pteridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-[[4-[(2-imino-1,3-dimethyl-4-oxo-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate involves multiple steps, starting with the preparation of the pteridine ring system. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[[4-[(2-imino-1,3-dimethyl-4-oxo-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Dimethyl 2-[[4-[(2-imino-1,3-dimethyl-4-oxo-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Dimethyl 2-[[4-[(2-imino-1,3-dimethyl-4-oxo-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pteridine ring system plays a crucial role in its binding affinity and specificity .

Properties

CAS No.

65757-04-2

Molecular Formula

C23H27N7O6

Molecular Weight

497.5 g/mol

IUPAC Name

dimethyl 2-[[4-[(2-imino-1,3-dimethyl-4-oxopteridin-6-yl)methylamino]benzoyl]amino]pentanedioate

InChI

InChI=1S/C23H27N7O6/c1-29-19-18(21(33)30(2)23(29)24)27-15(12-26-19)11-25-14-7-5-13(6-8-14)20(32)28-16(22(34)36-4)9-10-17(31)35-3/h5-8,12,16,24-25H,9-11H2,1-4H3,(H,28,32)

InChI Key

MJLITWIMDHZECC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=C(N=C2C(=O)N(C1=N)C)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.